REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH3:11])[C:5]=1[Cl:12].C(O[N:20]=O)CC(C)C>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]([Cl:12])=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:10][N:20]=[CH:11]2)=[O:13]
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Name
|
|
Quantity
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5.29 g
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Type
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reactant
|
Smiles
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COC(C1=C(C(=C(C=C1)N)C)Cl)=O
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Name
|
|
Quantity
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3.9 mL
|
Type
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reactant
|
Smiles
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C(CC(C)C)ON=O
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then heated
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Type
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TEMPERATURE
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Details
|
at reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=C2C=NNC2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |